molecular formula C11H15F2N5 B11741135 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11741135
M. Wt: 255.27 g/mol
InChI Key: BPGWAYFFNILRHZ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound characterized by the presence of two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole rings followed by the introduction of the difluoromethyl and dimethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and other applications requiring specialized chemical properties.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or its function in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-3-methyl-1H-pyrazole
  • 1-(Difluoromethyl)-4-methyl-1H-pyrazole
  • 1-(Difluoromethyl)-5-methyl-1H-pyrazole

Uniqueness

What sets {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness allows for distinct applications and interactions that are not observed with other similar compounds.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C11H15F2N5/c1-8-9(7-17(2)15-8)5-14-6-10-3-4-18(16-10)11(12)13/h3-4,7,11,14H,5-6H2,1-2H3

InChI Key

BPGWAYFFNILRHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=NN(C=C2)C(F)F)C

Origin of Product

United States

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